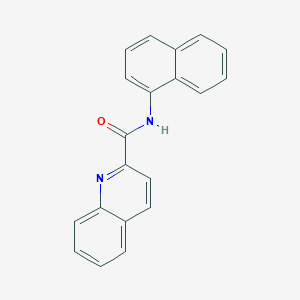

N-(naphthalen-1-yl)quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

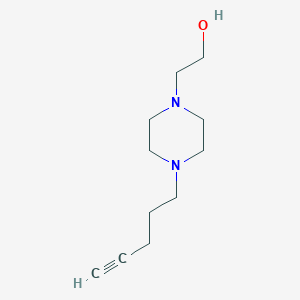

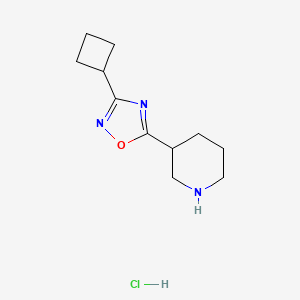

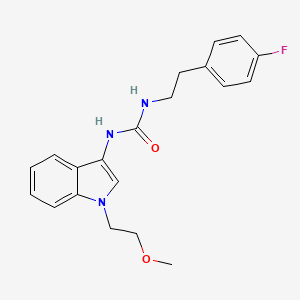

“N-(naphthalen-1-yl)quinoline-2-carboxamide” is a chemical compound with the molecular formula C20H14N2O . It is a type of quinoline derivative .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, often involves the use of nitrogen-containing bicyclic compounds . The chemical structure of these derivatives is usually confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinoline moiety attached to a naphthalene ring via a carboxamide linkage .科学的研究の応用

Inhibition of Photosynthetic Electron Transport and Antimycobacterial Activity

N-(naphthalen-1-yl)quinoline-2-carboxamide and its derivatives have been explored for their potential in inhibiting photosynthetic electron transport in spinach chloroplasts. Additionally, these compounds have shown promising antimycobacterial activities. For instance, certain substituted quinoline-2-carboxamides demonstrated significant activity against various mycobacterial species, with some compounds exhibiting higher activity against M. tuberculosis than standard drugs like isoniazid or pyrazinamide. Furthermore, the most potent compounds in this category exhibited minimal toxicity against human cell lines (Goněc et al., 2012).

Influence on Supramolecular Assembly and Coordination Geometry

This compound and its isosteres have been used to understand the influence of π-π stacking interactions on supramolecular assembly and coordination geometry in mercury coordination compounds. The study revealed that introducing a nitrogen heteroatom in the aromatic system affects π-π interactions and crystal packing of these compounds. This finding highlights the importance of π-π stacking interactions in determining the structural assembly and coordination geometry of the compounds (Khavasi & Mir Mohammad Sadegh, 2015).

Antiherpes Activities

Naphthalene carboxamide, a close relative of this compound, has been identified as a nonnucleoside inhibitor of human cytomegalovirus (HCMV) polymerase. Further structural modifications, such as substituting a quinoline ring for naphthalene, have led to the discovery of a new class of antiviral agents. These agents have shown potent inhibition of HCMV, herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases, among others (Oien et al., 2002).

Antitubercular and Anticancer Properties

Studies have also investigated the antitubercular properties of metal complexes involving this compound derivatives. These compounds have shown promising in vitro activity against Mycobacterium tuberculosis strains. Interestingly, some compounds demonstrated better activity compared to standard drugs, and their cytotoxicity was also evaluated in human cell lines (Hegde et al., 2021).

特性

IUPAC Name |

N-naphthalen-1-ylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c23-20(19-13-12-15-7-2-4-10-17(15)21-19)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPQWJMVVLFRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)

![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)

![4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2535172.png)

![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2535173.png)

![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)